molecular formula C8H7BBrFO4 B2744294 [5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid CAS No. 2377612-08-1

[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid

Cat. No.: B2744294
CAS No.: 2377612-08-1
M. Wt: 276.85
InChI Key: RTLUVPGFRPQLHJ-UHFFFAOYSA-N
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Description

[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C8H7BBrFO4 and a molecular weight of 276.85 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, the 5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid acts as a nucleophile. The boronic acid moiety of the compound interacts with a palladium catalyst, undergoing transmetalation, a process where the boron-to-carbon bond is replaced by a metal-to-carbon bond . This results in the formation of a new carbon-carbon bond, effectively coupling the two original molecules .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in the synthesis of various organic compounds, including pharmaceuticals . Therefore, it can indirectly influence numerous biochemical pathways through the products of these reactions.

Result of Action

The primary result of the action of 5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action of 5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the solution, and the temperature . The stability of the compound can also be affected by factors such as exposure to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid has several scientific research applications, including:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of molecular probes and imaging agents.

    Medicine: Investigated for potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(5-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO4/c1-15-8(12)5-2-4(10)3-6(7(5)11)9(13)14/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLUVPGFRPQLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(=O)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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